

Certificate of Analysis: A Technical Guide for 3-(Dimethylamino)propoxy Benziodarone

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Compound of Interest

Compound Name: 3-(Dimethylamino)propoxy
Benziodarone

Cat. No.: B585019

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies pertaining to the Certificate of Analysis (CoA) for **3-(Dimethylamino)propoxy Benziodarone**. This document is designed to offer in-depth information for researchers and professionals involved in drug development and quality control.

Product Identification and General Properties

3-(Dimethylamino)propoxy Benziodarone is primarily known as a derivative of Benziodarone and is recognized as a significant impurity in the synthesis of Amiodarone, where it is designated as Amiodarone Impurity 19.[1] It also serves as an internal standard in the HPLC monitoring of Amiodarone plasma levels.[2]

Parameter	Specification
Product Name	3-(Dimethylamino)propoxy Benziodarone
Synonym	(2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone; Amiodarone Impurity 19[1]
CAS Number	1346604-30-5[2][3]
Molecular Formula	C22H23I2NO3[2]
Molecular Weight	603.23 g/mol [2]
Appearance	Off-white to pale yellow solid (Typical)
Solubility	Soluble in Methanol, Acetonitrile, DMSO

Analytical Data: Purity and Impurity Profile

The following tables summarize the typical quantitative data obtained through validated analytical methods. The control of impurities is a critical aspect of pharmaceutical quality, with regulatory bodies like the ICH providing clear guidelines.[4][5][6]

Table 2.1: Chromatographic Purity and Assay

Test	Method	Result	Specification
Assay	HPLC-UV	99.6%	≥ 98.0%
Purity (by Area %)	HPLC-UV	99.8%	≥ 99.0%

Table 2.2: Impurity Profile

Impurity	Retention Time (Relative)	Result (Area %)	Specification Limit
Amiodarone	1.25	0.08%	≤ 0.15%
Benziodarone	0.85	0.05%	≤ 0.15%
Unknown Impurity 1	1.10	Not Detected	≤ 0.10%
Total Impurities	-	0.13%	≤ 0.50%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following protocols are representative of the techniques used to analyze **3-(Dimethylamino)propoxy Benziodarone**.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is designed to be stability-indicating for the separation of the main component from its potential impurities.[\[4\]](#)[\[6\]](#)

- Instrumentation: UHPLC/HPLC system with UV/PDA detector.
- Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.[\[4\]](#)
- Mobile Phase:
 - A: 50 mM Acetate Buffer, pH 5.5
 - B: Methanol:Acetonitrile (3:4, v/v)
- Gradient Elution:

Time (min)	%A	%B
0	60	40
15	20	80
20	20	80
22	60	40

| 25 | 60 | 40 |

- Flow Rate: 0.5 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 240 nm[5]
- Injection Volume: 5 µL
- Sample Preparation: Prepare a 1.0 mg/mL solution in Methanol.

Mass Spectrometry (MS) for Identification

Mass spectrometry is employed for the confirmation of molecular weight and structural elucidation.

- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a QTOF or similar high-resolution mass analyzer.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Mass Range: m/z 100-1000.
- Data Acquisition: Full scan mode for molecular ion confirmation and tandem MS (MS/MS) for fragmentation analysis to confirm the structure. The high mass accuracy of the data enables confident identification.
- Expected Ion: $[M+H]^+$ at m/z 604.99.

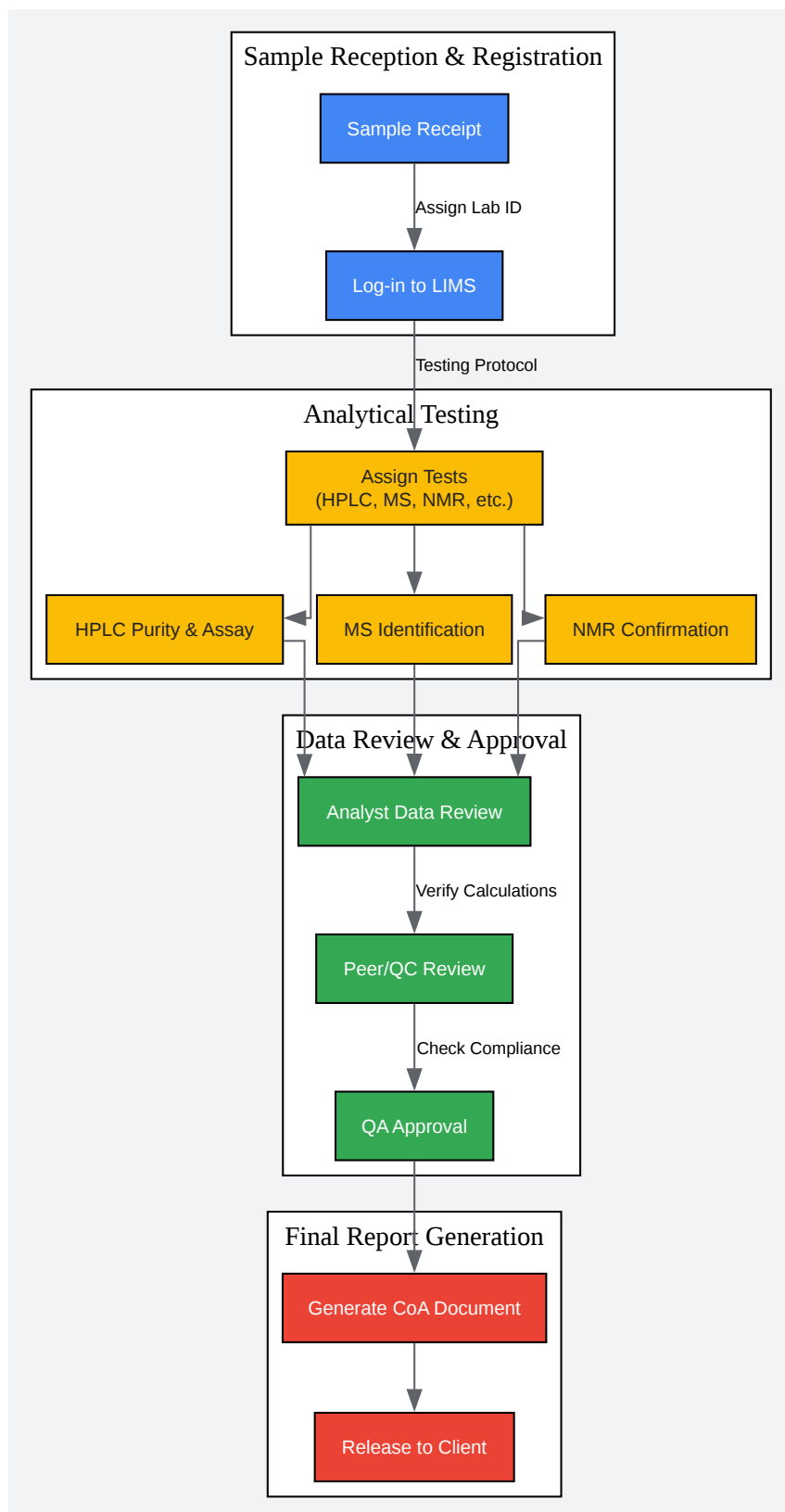
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides definitive structural information.

- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
- Experiments:
 - ¹H NMR: To determine the proton environment and confirm the presence of key functional groups (e.g., dimethylamino, propoxy chain, aromatic protons).
 - ¹³C NMR: To identify all unique carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons for unambiguous structural assignment.

Process and Data Flow Visualizations

The following diagrams illustrate the logical workflows for the analysis and certification of **3-(Dimethylamino)propoxy Benziodarone**.



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Caption: Workflow for Certificate of Analysis Generation.

This document serves as a representative technical guide. Specific values and observations may vary between batches and testing laboratories. Always refer to the lot-specific Certificate of Analysis for definitive data.

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- To cite this document: BenchChem. [Certificate of Analysis: A Technical Guide for 3-(Dimethylamino)propoxy Benziodarone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585019#3-dimethylamino-propoxy-benziodarone-certificate-of-analysis>]

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